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Compound of Interest

Compound Name: Angeloylisogomisin O

Cat. No.: B1150683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that

plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and

lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 alters gene expression, leading to anti-

proliferative and pro-differentiation effects in various cancer models, particularly Small Cell

Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][4]

Commercial Suppliers of GSK2879552
A variety of commercial suppliers offer GSK2879552 for research purposes. The following table

summarizes some of the key suppliers and their product details.
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Supplier Catalog Number Purity Formulation

MedchemExpress HY-18632 >98% Solid

Selleck Chemicals S7793 >98% Solid

Cayman Chemical 19864 ≥98% Solid

Tocris Bioscience 5957 >98% Solid

RayBiotech
2-Propen-1-amine, N-

(2-phenylcyclopropyl)-
98.7% Solid

Fisher Scientific 50-226-1506 >98%
Solid (as

dihydrochloride)

Mechanism of Action and Signaling Pathway
GSK2879552 functions as an irreversible inhibitor of LSD1.[1] LSD1 is a critical enzyme in the

regulation of gene expression. It primarily removes methyl groups from mono- and di-

methylated H3K4, a histone mark associated with active gene transcription. By inhibiting LSD1,

GSK2879552 leads to an accumulation of H3K4me2 at the promoter and enhancer regions of

target genes, resulting in the derepression of tumor suppressor genes and genes involved in

cellular differentiation.[1][3][5] This ultimately leads to cell cycle arrest, differentiation, and

inhibition of tumor growth.[4]
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Caption: Mechanism of action of GSK2879552.

Quantitative Data
The following table summarizes the reported in vitro and in vivo activity of GSK2879552 from

various studies.
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Parameter Value Cell Line/Model Reference

IC₅₀ 24 nM
LSD1 enzymatic

assay
[6]

EC₅₀
137 ± 30 nM

(average)

20 AML cell lines

(proliferation assay)
[4]

EC₅₀ 2-240 nM
AML cell lines (anti-

proliferative effects)
[7]

EC₅₀ 1.9 ± 0.9 nM
MOLM-13 cells (BrdU

incorporation assay)
[4]

Tumor Growth

Inhibition
57%

NCI-H526 SCLC

xenograft (1.5 mg/kg,

p.o.)

[8]

Tumor Growth

Inhibition
83%

NCI-H1417 SCLC

xenograft (1.5 mg/kg,

p.o.)

[8]

Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of GSK2879552 on the proliferation of cancer cell

lines.

Materials:

GSK2879552

Cancer cell line of interest (e.g., MOLM-13, NCI-H526)

Complete cell culture medium

96-well clear bottom, white-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.caymanchem.com/product/19403/gsk2879552
https://pmc.ncbi.nlm.nih.gov/articles/PMC6545850/
https://www.medchemexpress.com/GSK2879552.html
https://www.medchemexpress.com/GSK2879552.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL

of complete medium. Incubate overnight at 37°C, 5% CO₂.

Compound Treatment: Prepare a 2X serial dilution of GSK2879552 in complete medium.

Remove 50 µL of medium from each well and add 50 µL of the diluted compound. Include

vehicle control (DMSO) wells.

Incubation: Incubate the plate for 6-10 days at 37°C, 5% CO₂.[4]

Assay:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Read the luminescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to

determine the EC₅₀ value.
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Cell Proliferation Assay Workflow
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Caption: Workflow for a cell proliferation assay.

Myeloid Differentiation Assay (Flow Cytometry)
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This protocol measures the induction of myeloid differentiation in AML cells following treatment

with GSK2879552, often in combination with All-Trans Retinoic Acid (ATRA).

Materials:

GSK2879552

ATRA (optional)

AML cell line (e.g., MOLM-13, OCI-AML3)

Complete cell culture medium

FITC- or PE-conjugated anti-CD11b antibody

Flow cytometry buffer (PBS + 2% FBS)

Flow cytometer

Procedure:

Cell Treatment: Seed AML cells at a density of 0.2 x 10⁶ cells/mL. Treat with GSK2879552

(e.g., 1000 nM) and/or ATRA (e.g., 100 nM) for 48 hours.[4]

Cell Staining:

Harvest and wash the cells with cold PBS.

Resuspend the cells in 100 µL of flow cytometry buffer.

Add the anti-CD11b antibody and incubate on ice for 30 minutes in the dark.

Wash the cells twice with flow cytometry buffer.

Flow Cytometry: Resuspend the cells in 500 µL of flow cytometry buffer and acquire data on

a flow cytometer.

Data Analysis: Analyze the percentage of CD11b-positive cells to assess the level of myeloid

differentiation.[4]
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Apoptosis Assay (Caspase-Glo® 3/7)
This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and

7.

Materials:

GSK2879552

AML cell lines

96-well clear bottom, white-walled plates

Caspase-Glo® 3/7 Assay kit (Promega)

Luminometer

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.

Incubation: Incubate the plate for up to 6 days.[4]

Assay:

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

Mix gently and incubate at room temperature for 1-2 hours.

Measurement: Read the luminescence. The signal is proportional to the amount of active

caspase 3/7.

Data Analysis: Present the data as a fold-change in caspase activity over the vehicle control.

Notably, for many AML cell lines, GSK2879552 alone does not significantly induce apoptosis.

[4]
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Disclaimer: These protocols are intended for research use only and should be adapted and

optimized for specific experimental conditions and cell lines. Always follow appropriate

laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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